molecular formula C7H14N4 B2922936 3-Pentyl-1h-1,2,4-triazol-5-amine CAS No. 21084-54-8

3-Pentyl-1h-1,2,4-triazol-5-amine

Cat. No.: B2922936
CAS No.: 21084-54-8
M. Wt: 154.217
InChI Key: SJWBRHQDZKICLD-UHFFFAOYSA-N
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Description

3-Pentyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of pentylamine with hydrazine and carbon disulfide, followed by cyclization to form the triazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Pentyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

3-Pentyl-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Pentyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentyl-1H-1,2,4-triazol-5-amine is unique due to its pentyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other triazoles may not be as effective .

Properties

IUPAC Name

5-pentyl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-2-3-4-5-6-9-7(8)11-10-6/h2-5H2,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWBRHQDZKICLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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